

A Comparative Guide to New GLUT1 Inhibitors: Evaluating Potency and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The facilitative glucose transporter 1 (GLUT1) has emerged as a critical target in oncology and other metabolic diseases due to its overexpression in various cancer cells, where it fuels the high glycolytic rates characteristic of the Warburg effect. The development of potent and selective GLUT1 inhibitors is a key focus of modern drug discovery. This guide provides an objective comparison of new and notable GLUT1 inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies.

Quantitative Comparison of GLUT1 Inhibitor Potency and Selectivity

The following tables summarize the in vitro potency and selectivity of several recently developed GLUT1 inhibitors. Potency is primarily represented by the half-maximal inhibitory concentration (IC50), indicating the concentration of the inhibitor required to reduce GLUT1 activity by 50%. Selectivity is assessed by comparing the IC50 for GLUT1 to that of other glucose transporter isoforms (GLUT2, GLUT3, and GLUT4).

Inhibitor	GLUT1 IC50	Cell-based Glucose Uptake IC50	Cell Proliferation IC50	Reference(s)
BAY-876	2 nM[1][2]	228 nM (HT- 1080 cells)[3][4]	60-188 nM (Ovarian cancer cells)[5]	[1][2][5][6][7]
KL-11743	115 nM[3][4]	87 nM (2-DG uptake, HT-1080 cells)[3][4]	677 nM (HT- 1080 cells)[3][8]	[3][4][8]
WZB117	Not directly reported	~0.6 µM (various cancer cell lines)	~10 µM (A549 and MCF-7 cells) [10][11][12]	[9][10][11][12]
STF-31	1 μΜ[13]	Not directly reported	0.16 μM (RCC4 cells)[14]	[13][14][15]
Fasentin	>68 µM (preferentially inhibits GLUT4) [16]	Not directly reported	50 μM (GSC33 and GSC28 cells)[17]	[16][18][19][20]

Table 1: Potency of New GLUT1 Inhibitors. This table provides a comparative overview of the inhibitory concentrations of selected GLUT1 inhibitors against the GLUT1 transporter, in cell-based glucose uptake assays, and on cancer cell proliferation.

Inhibitor	GLUT2 IC50	GLUT3 IC50	GLUT4 IC50	Selectivity Profile	Reference(s)
BAY-876	>2 μM	>2 μM	>2 μM	Highly selective for GLUT1 (>100-fold vs GLUT2, GLUT3, GLUT4)[1][2] [6]	[1][2][6][7]
KL-11743	137 nM[3][4]	90 nM[3][4]	68 nM[3][4]	Pan-Class I GLUT inhibitor[3][4] [8]	[3][4][8]
WZB117	Not reported	Not reported	Not reported	Selectivity not well characterized	
STF-31	Not reported	Not reported	Not reported	Reported as a selective GLUT1 inhibitor, but also inhibits NAMPT.[13]	[13][19]
Fasentin	Not reported	Not reported	68 μM[16]	Preferentially inhibits GLUT4 over GLUT1.[16]	[16][18][19] [20]

Table 2: Selectivity Profile of New GLUT1 Inhibitors. This table details the inhibitory concentrations of the compounds against other major glucose transporter isoforms, providing insight into their selectivity.

Experimental Protocols

The data presented in this guide are derived from a variety of standard and advanced experimental methodologies. Below are detailed overviews of the key assays used to evaluate the potency and selectivity of GLUT1 inhibitors.

In Vitro Glucose Uptake Assays

These assays directly measure the inhibition of glucose transport into cells.

- Radiolabeled 2-Deoxy-D-Glucose (2-DG) Uptake Assay: This is a classic and widely used method.[21][22]
 - Cell Culture: Cells are seeded in multi-well plates and cultured to an appropriate confluency.
 - Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the test inhibitor or vehicle control for a specified period.
 - Glucose Uptake: A solution containing radiolabeled 2-deoxy-D-[3H]glucose or
 [14C]glucose is added to the cells for a short incubation period (e.g., 10-15 minutes).
 - Washing: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled glucose.
 - Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
 - Data Analysis: The amount of radioactivity is proportional to the glucose uptake. IC50
 values are calculated by plotting the percentage of inhibition against the inhibitor
 concentration.
- Fluorescent 2-NBDG Uptake Assay: This is a non-radioactive alternative that utilizes a fluorescent glucose analog, 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).[23][24]
 - Cell Culture and Inhibitor Treatment: Similar to the radiolabeled assay.

- 2-NBDG Incubation: Cells are incubated with 2-NBDG for a defined period.
- Washing: Cells are washed to remove extracellular 2-NBDG.
- Fluorescence Measurement: Intracellular fluorescence is measured using a fluorescence plate reader or flow cytometer.
- Data Analysis: The fluorescence intensity correlates with glucose uptake, and IC50 values are determined.
- Colorimetric/Luminescent Glucose Uptake-Glo[™] Assay: This is another non-radioactive method that measures the accumulation of 2-DG-6-phosphate (2DG6P) inside the cells.[25] [26][27]
 - Cell Culture, Inhibitor Treatment, and 2-DG Uptake: Similar to the other methods.
 - Cell Lysis: Cells are lysed to release the intracellular contents, including the accumulated 2DG6P.
 - Enzymatic Reaction: A series of enzymatic reactions are initiated where 2DG6P is converted to a product that generates a colorimetric or luminescent signal.
 - Signal Detection: The signal is measured using a plate reader.
 - Data Analysis: The signal intensity is proportional to the amount of glucose uptake.

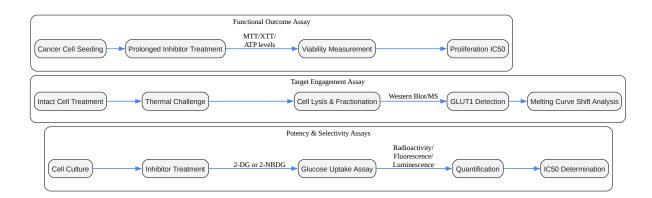
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement of an inhibitor with GLUT1 in a cellular environment.[28][29][30][31][32]

- Cell Treatment: Intact cells are treated with the inhibitor or vehicle control.
- Thermal Challenge: The treated cells are heated to a range of temperatures. Ligand-bound proteins are generally more thermally stable and will remain in solution at higher temperatures compared to unbound proteins.

- Cell Lysis and Fractionation: Cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.
- Protein Detection: The amount of soluble GLUT1 protein at each temperature is quantified, typically by Western blotting or mass spectrometry.
- Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates direct binding and stabilization of GLUT1.

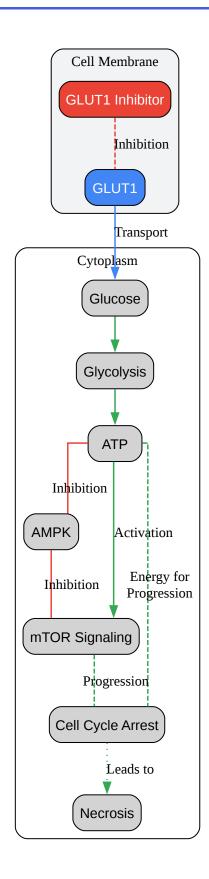
Cell Proliferation and Viability Assays


These assays assess the downstream functional effect of GLUT1 inhibition on cell growth and survival.

- Cell Seeding: Cancer cells are seeded in 96-well plates.
- Inhibitor Treatment: Cells are treated with a range of inhibitor concentrations for an extended period (e.g., 48-72 hours).
- Viability Measurement: Cell viability is assessed using various methods, such as:
 - MTT/XTT Assays: Measures the metabolic activity of viable cells.[14]
 - Crystal Violet Staining: Stains the DNA of adherent cells.
 - CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of cell viability.
- Data Analysis: The results are used to calculate the IC50 for cell proliferation.

Visualizing the Impact of GLUT1 Inhibition

To better understand the mechanisms of action and experimental workflows, the following diagrams have been generated.



Click to download full resolution via product page

Figure 1: Experimental Workflow for Evaluating GLUT1 Inhibitors. This diagram outlines the key steps in determining the potency, target engagement, and functional effects of new GLUT1 inhibitors.

Click to download full resolution via product page

Figure 2: Downstream Signaling Effects of GLUT1 Inhibition. This diagram illustrates the key molecular consequences of blocking glucose transport via GLUT1 in cancer cells, leading to energy depletion and cell death.

Conclusion

The landscape of GLUT1 inhibitors is rapidly evolving, with several promising candidates demonstrating high potency and selectivity. BAY-876 stands out for its exceptional selectivity for GLUT1, making it a valuable tool for specifically probing GLUT1 function.[1][2][6] In contrast, KL-11743 acts as a pan-inhibitor of Class I GLUTs, which may offer a different therapeutic strategy.[3][4][8] WZB117 and STF-31, while historically important, exhibit lower potency and, in the case of STF-31, off-target effects.[11][13] Fasentin's preference for GLUT4 suggests its utility may be more context-dependent.[16]

The choice of inhibitor will ultimately depend on the specific research question. For studies requiring precise targeting of GLUT1, highly selective compounds like BAY-876 are preferable. For broader inhibition of glucose uptake or in contexts where multiple GLUT isoforms are expressed, pan-inhibitors such as KL-11743 may be more appropriate. The detailed experimental protocols and comparative data provided in this guide are intended to facilitate informed decision-making for researchers in this exciting and impactful field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. BAY-876 | GLUT1 inhibitor | inhibit glycolytic | antitumor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KL-11743 | GLUT inhibitor | Probechem Biochemicals [probechem.com]
- 5. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays [mdpi.com]

- 6. selleckchem.com [selleckchem.com]
- 7. Identification and Optimization of the First Highly Selective GLUT1 Inhibitor BAY-876 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. STF 31 | Glucose Transporter Inhibitors: R&D Systems [rndsystems.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. mdpi.com [mdpi.com]
- 18. Structure guided design and synthesis of furyl thiazolidinedione derivatives as inhibitors of GLUT 1 and GLUT 4, and evaluation of their anti-leukemic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fasentin, a Chemical Sensitizer, Inhibits GLUT-1 and GLUT-4 Transporters | MedChemExpress [medchemexpress.eu]
- 21. Development of Glucose Transporter (GLUT) Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 22. Treatment resistance analysis reveals GLUT-1-mediated glucose uptake as a major target of synthetic rocaglates in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 2.6. 2-Deoxyglucose- (2-DG-) Uptake Assay [bio-protocol.org]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. abcam.com [abcam.com]

- 28. Screening for Target Engagement using the Cellular Thermal Shift Assay CETSA -Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. The cellular thermal shift assay for evaluating drug target interactions in cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. annualreviews.org [annualreviews.org]
- 31. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 32. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Comparative Guide to New GLUT1 Inhibitors: Evaluating Potency and Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13395263#evaluating-the-potency-and-selectivity-of-new-glut1-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com